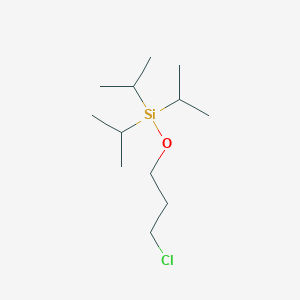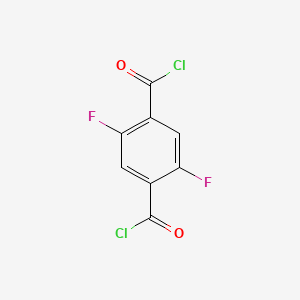
2-(4-Nitrophenyl)-3-hydroxyacrylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Nitrophenyl)-3-hydroxyacrylic acid ethyl ester is an organic compound with the molecular formula C11H11NO4 It is a derivative of acrylic acid and features a nitrophenyl group, which is known for its electron-withdrawing properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-3-hydroxyacrylic acid ethyl ester typically involves the Knoevenagel condensation reaction. This reaction is carried out between 4-nitrobenzaldehyde and ethyl acetoacetate in the presence of a base such as piperidine or pyridine. The reaction mixture is usually refluxed in ethanol or another suitable solvent to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Nitrophenyl)-3-hydroxyacrylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 2-(4-Nitrophenyl)-3-oxoacrylic acid ethyl ester.
Reduction: 2-(4-Aminophenyl)-3-hydroxyacrylic acid ethyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Nitrophenyl)-3-hydroxyacrylic acid ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers and other materials with specific properties
Mécanisme D'action
The mechanism of action of 2-(4-Nitrophenyl)-3-hydroxyacrylic acid ethyl ester involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ester and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules. These interactions can affect cellular pathways and lead to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-nitroacrylate: Similar structure but lacks the hydroxyl group.
4-Nitrophenylacetic acid: Contains a nitrophenyl group but has a different core structure.
Ethyl 4-nitrobenzoate: Similar ester functionality but different overall structure.
Uniqueness
2-(4-Nitrophenyl)-3-hydroxyacrylic acid ethyl ester is unique due to the presence of both the nitrophenyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H11NO5 |
|---|---|
Poids moléculaire |
237.21 g/mol |
Nom IUPAC |
ethyl 3-hydroxy-2-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11NO5/c1-2-17-11(14)10(7-13)8-3-5-9(6-4-8)12(15)16/h3-7,13H,2H2,1H3 |
Clé InChI |
GALYJHRCWPADQR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CO)C1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


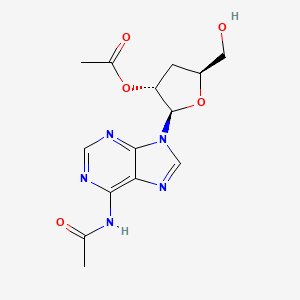
![N,N'-Pyridine-2,6-diylbis{N'-[3,5-bis(trifluoromethyl)phenyl]urea}](/img/structure/B12570406.png)
![2,5-Bis(acetyloxy)bicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B12570407.png)

![2-Methyl-3-(methylsulfanyl)naphtho[1,2-B]furan](/img/structure/B12570420.png)
![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}pyrrolidine](/img/structure/B12570422.png)
![2-Diazonio-1-methoxy-3-oxo-3-{[3-(trimethylsilyl)prop-2-yn-1-yl]oxy}prop-1-en-1-olate](/img/structure/B12570426.png)
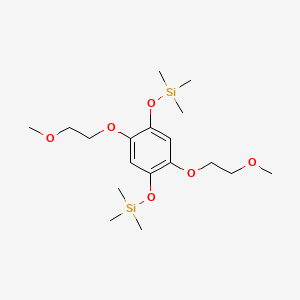
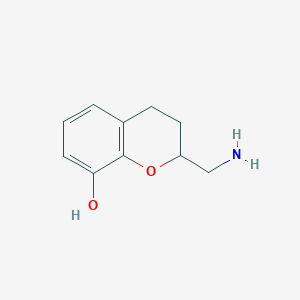
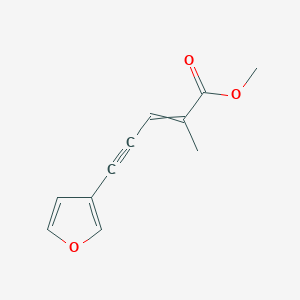
![2-({[6-(Octyloxy)naphthalen-2-YL]oxy}methyl)oxirane](/img/structure/B12570462.png)
